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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of (+)-trans-C75 with other prominent fatty acid synthase (FASN)

inhibitors, supported by experimental data. We delve into their mechanisms of action, inhibitory

potency, and the cellular pathways they modulate.

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its

upregulation in various cancers and metabolic diseases has made it a compelling therapeutic

target.[1] For years, (+)-trans-C75, a synthetic small molecule, has been a foundational tool for

studying the effects of FASN inhibition. However, its limitations, including off-target effects and

challenging pharmacokinetic properties, have driven the development of a new wave of FASN

inhibitors.[2] This guide contrasts (+)-trans-C75 with other notable inhibitors: the natural

product Cerulenin, the FDA-approved drug Orlistat, and the clinical-stage inhibitor TVB-2640.

Comparative Inhibitory Potency
The inhibitory potency of FASN inhibitors is a critical determinant of their therapeutic potential.

The following tables summarize the half-maximal inhibitory concentration (IC50) values for (+)-
trans-C75 and its counterparts against FASN and various cancer cell lines. It is important to

note that direct comparisons of IC50 values across different studies can be challenging due to

variations in experimental conditions.
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Inhibitor
Target
Domain(s)

Biochemical
IC50

Cell Line Cellular IC50

(+)-trans-C75
β-ketoacyl

synthase (KS)[3]

Not widely

reported
PC3 (Prostate) 35 µM[2]

LNCaP

(Prostate)

50 µM

(spheroids)[2]

Cerulenin
β-ketoacyl

synthase (KS)[3]

~6 µM (E. coli

FabB)[4]

A-375

(Melanoma)

20-160 µM

(dose-dependent

reduction in

viability)[5]

Orlistat
Thioesterase

(TE)[6][7]
0.9 µM[8]

PANC-1

(Pancreatic)

Induces

apoptosis[9]

PC-3 (Prostate)
Inhibits

proliferation[6]

TVB-2640

(Denifanstat)

Multiple active

sites[10]
0.052 µM[11]

Various solid

tumors

Phase II clinical

trials[10]

Mechanisms of Action and Cellular Consequences
While all four compounds inhibit FASN, their distinct mechanisms of action and resulting

cellular effects set them apart.

(+)-trans-C75 acts as an irreversible inhibitor of the β-ketoacyl synthase (KS) domain of FASN.

[3] Its cytotoxic effects are largely attributed to the accumulation of the FASN substrate,

malonyl-CoA, which can trigger apoptosis.[12] However, C75 is also known for its significant

off-target effects, most notably the activation of carnitine palmitoyltransferase-1 (CPT-1), which

stimulates fatty acid oxidation and can lead to weight loss.[2][13] This dual action complicates

the interpretation of experimental results and poses a challenge for its clinical development.[13]

[14]

Cerulenin, a natural antifungal, also irreversibly inhibits the KS domain by forming a covalent

bond with an active site cysteine.[3] Similar to C75, its inhibition of FASN leads to malonyl-CoA
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accumulation and can induce apoptosis.[15] However, Cerulenin's chemical instability, due to a

reactive epoxide group, limits its utility in in vivo studies.[16]

Orlistat, an FDA-approved anti-obesity drug, targets the thioesterase (TE) domain of FASN,

preventing the release of newly synthesized fatty acids.[6][7] This leads to a depletion of fatty

acid products, which can induce cell cycle arrest and apoptosis in cancer cells.[1] While it is a

reversible inhibitor of gastric and pancreatic lipases, it acts as an irreversible inhibitor of the

FASN thioesterase domain.[1][9]

TVB-2640 (Denifanstat) is a next-generation, orally bioavailable, and selective FASN inhibitor

that has advanced to clinical trials.[10][17] Unlike C75, its cytotoxicity is primarily dependent on

the depletion of fatty acid products rather than the accumulation of malonyl-CoA.[2] TVB-2640

has demonstrated a favorable safety profile and promising anti-tumor activity in early-phase

clinical studies.[10][11]

Signaling Pathways and Experimental Workflows
The inhibition of FASN by these compounds triggers a cascade of downstream signaling

events, primarily culminating in apoptosis. The following diagrams illustrate the key signaling

pathways and a general experimental workflow for evaluating FASN inhibitors.
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Figure 1: Signaling Pathways Affected by FASN Inhibition
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Figure 2: General Experimental Workflow for FASN Inhibitor Evaluation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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